6-Hydroxy-1H-indole-4-carbonitrile

Drug Metabolism Regioselectivity Metabolite Synthesis

Regioisomeric contamination compromises vilazodone metabolite quantitation and SAR. This 4-cyano regioisomer provides a chromatographic standard, isomer-separation verification, and negative control. • Fragment library candidate: MW 158.16, 0 rotatable bonds, TPSA 59.8 Ų, XLogP3 2.1. • Enables electronic SAR on the 6-hydroxyindole tyrosinase inhibitor core (IC50 79 µM vs 366 µM). • Structurally distinct from vilazodone prior art for IP freedom-to-operate. ≥98% purity, stored at 2-8°C, shipped ambient.

Molecular Formula C9H6N2O
Molecular Weight 158.16 g/mol
CAS No. 1082040-53-6
Cat. No. B1423608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxy-1H-indole-4-carbonitrile
CAS1082040-53-6
Molecular FormulaC9H6N2O
Molecular Weight158.16 g/mol
Structural Identifiers
SMILESC1=CNC2=CC(=CC(=C21)C#N)O
InChIInChI=1S/C9H6N2O/c10-5-6-3-7(12)4-9-8(6)1-2-11-9/h1-4,11-12H
InChIKeyAUCRMXTVWCXBBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Hydroxy-1H-indole-4-carbonitrile: Regiospecific Indole Building Block


6-Hydroxy-1H-indole-4-carbonitrile is a heterocyclic small molecule (C₉H₆N₂O, MW 158.16) [1] that functions as a dual-functionalized indole scaffold. Its substitution pattern—a hydrogen-bond-donating 6-hydroxy group and an electron-withdrawing 4-cyano group—is structurally distinct from the 5-cyano-6-hydroxyindole motif found in vilazodone metabolites [2]. This regioisomeric positioning of the nitrile fundamentally alters the compound's electronic character, hydrogen-bonding capacity (two H-bond donors, three acceptors), and conformational rigidity (zero rotatable bonds) compared to more common 5-substituted indole carbonitriles [1]. The compound serves primarily as a synthetic intermediate for constructing pharmaceutically relevant heterocyclic scaffolds, where regiochemical precision is critical for downstream target engagement [2].

Why 4-CN Indole Cannot Replace 5-CN or Unsubstituted Analogs


The nitrile group's position on the indole benzene ring dictates the compound's electronic distribution, binding orientation, and metabolic fate. Vilazodone's active metabolite is 5-cyano-6-hydroxyindole, and its pharmacology depends on this 5-CN geometry [1]. Substituting the 4-cyano regioisomer introduces a different dipole moment vector and alters the spatial relationship between the hydroxy hydrogen-bond donor and the nitrile acceptor. Published tyrosinase inhibition data for the parent 6-hydroxyindole scaffold (IC₅₀ = 79 µM) versus the 5-hydroxyindole scaffold (IC₅₀ = 366 µM) demonstrates that even a single hydroxy positional shift can produce a 4.6-fold change in potency [2]. The additional 4-cyano modification in the target compound would further amplify regioisomer-specific differences. Therefore, a 5-cyano-6-hydroxyindole or unsubstituted 6-hydroxyindole cannot substitute the target compound in structure-activity relationship (SAR) studies, patent prosecution, or clinical intermediate synthesis without risking regioisomer-contaminated results.

Quantitative Differentiation from Closest Analogs


Regioisomeric Differentiation: 4-CN vs. 5-CN Scaffolds

The target compound carries the cyano group at the 4-position of the indole ring, while the major vilazodone metabolite scaffold places it at the 5-position. A Ph.D. dissertation explicitly distinguishes the synthesis of '6-Hydroxy- sowie 4-Hydroxyindol-5-carbonitrile' from other substitution patterns, confirming that the 5-carbonitrile isomer is the metabolically relevant regioisomer [1]. No peer-reviewed head-to-head biological assay comparing the 4-CN vs. 5-CN isomers of 6-hydroxyindole-carbonitrile was identified in the non-excluded literature, indicating a gap in published comparative pharmacology. However, the synthetic accessibility of the 4-CN isomer enables its use as a negative control or regioisomeric probe in vilazodone metabolite studies.

Drug Metabolism Regioselectivity Metabolite Synthesis

6-Hydroxy vs. Unsubstituted Indole in Enzyme Inhibition

While no direct assay data exist for 6-Hydroxy-1H-indole-4-carbonitrile against tyrosinase, the 6-hydroxyindole parent scaffold without the nitrile group has been tested alongside positional isomers. 6-Hydroxyindole inhibits human melanoma tyrosinase with an IC₅₀ of 79 µM, compared to 5-hydroxyindole at 366 µM and the clinical reference kojic acid at 342 µM [1]. The 6-hydroxy substitution alone confers ~4.6-fold greater potency than 5-hydroxy substitution and ~4.3-fold greater potency than kojic acid in this assay system. The additional 4-cyano group in the target compound is a strong electron-withdrawing substituent that would modulate the phenol pKa and hydrogen-bond strength, offering a tunable handle absent in unsubstituted 6-hydroxyindole.

Tyrosinase Inhibition Structure-Activity Relationship Hydroxyindole Pharmacophore

Physicochemical and Synthetic-Handle Differences

Computed physicochemical properties for 6-Hydroxy-1H-indole-4-carbonitrile include a topological polar surface area (TPSA) of 59.8 Ų, an XLogP3 of 2.1, exactly zero rotatable bonds, and two hydrogen-bond donor sites [1]. These properties, particularly the absence of rotatable bonds, confer a rigid, planar geometry that distinguishes it from more flexible indole analogs bearing side-chain substituents. The regioisomeric 5-carbonitrile analog or the des-cyano 6-hydroxyindole will exhibit a different dipole moment orientation and possibly different lipophilicity, affecting membrane permeability and protein-binding orientations. No direct comparative experimental logP/logD data for the isomer pair were found in the non-excluded literature.

Computational Chemistry Synthetic Intermediate Physicochemical Properties

Application Scenarios


Regioisomeric Probe in Vilazodone Metabolite Analysis

The compound serves as a structurally defined 4-CN regioisomer of the 5-cyano-6-hydroxyindole vilazodone metabolite. As documented in the foundational synthetic methodology [1], the 5-carbonitrile isomer is the pharmacologically relevant species. The 4-carbonitrile isomer can function as a chromatographic retention time standard, a system suitability isomer-separation verification compound, or a negative biological control in metabolite quantitation assays, ensuring analytical specificity.

Scaffold for Tyrosinase Inhibitor SAR with 4-CN Tuning

The 6-hydroxyindole core is a validated tyrosinase inhibitor (IC₅₀ = 79 µM vs. 366 µM for 5-hydroxyindole) [1]. Introducing the electron-withdrawing 4-cyano group in 6-Hydroxy-1H-indole-4-carbonitrile modulates the phenol's hydrogen-bond acidity, offering a systematic approach to electronic SAR around a proven pharmacophore. This compound is the appropriate procurement choice when the research goal is to explore electronic effects on a potency-validated core, rather than starting from the unsubstituted 6-hydroxyindole.

Rigid Fragment for Fragment-Based Drug Discovery

With zero rotatable bonds, TPSA of 59.8 Ų, and XLogP3 of 2.1 [1], this compound conforms to the 'rule of three' guidelines for fragment libraries (MW < 300, ClogP ≤ 3, ≤ 3 HBD, ≤ 3 HBA, ≤ 3 rotatable bonds). Its planar, rigid geometry reduces entropic penalties upon target binding, making it a differentiated fragment hit for screening against kinases, GPCRs, or metalloenzymes. Compared to more flexible indole fragments containing side-chain substituents, the absence of conformational ambiguity simplifies X-ray crystallography triage and computational docking.

Key Intermediate for Patent-Distinct Heterocyclic Compound Libraries

The 4-cyano-6-hydroxy substitution pattern is a non-obvious regioisomeric arrangement relative to the extensively patented 5-cyano-6-hydroxyindole scaffolds associated with vilazodone and related serotonergic agents [1]. Researchers prosecuting intellectual property around indole-based therapeutics can use this building block to generate libraries that are structurally distinct from prior art dominated by 5-substituted indole carbonitriles, reducing freedom-to-operate risks.

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